molecular formula C16H13F3N6OS2 B2868722 2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 868221-91-4

2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2868722
CAS RN: 868221-91-4
M. Wt: 426.44
InChI Key: HUKIWTLMUNCGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13F3N6OS2 and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

Crystal structures of compounds closely related to the chemical structure have been analyzed to understand their molecular conformation, bonding characteristics, and potential interactions in solid state. For example, studies have elucidated the crystal structures of various sulfanylacetamides, revealing folded conformations and intramolecular hydrogen bonding that could be significant for understanding the physicochemical properties and reactivity of similar compounds (Subasri et al., 2017).

Synthesis and Structural Elucidation

Research has focused on the synthesis and structural elucidation of compounds incorporating pyrimidine, triazole, and sulfanyl groups. These efforts aim to expand the chemical space of these heterocycles due to their wide range of pharmaceutical activities. For instance, novel series of acetamide derivatives have been synthesized, and their structures confirmed using various spectroscopic techniques. Such compounds have been evaluated for antimicrobial and antituberculosis activities, highlighting the potential of these chemical frameworks in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

Antimicrobial Activity

Several studies have synthesized and investigated the antimicrobial activities of pyrimidine-triazole derivatives. These efforts underscore the importance of these compounds in addressing various bacterial and fungal infections. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy and selectivity of these molecules. Such research not only contributes to the understanding of structure-activity relationships but also aids in the development of new antimicrobial agents with potential clinical applications (Majithiya et al., 2022).

Radioligand Development for PET Imaging

In the field of radiopharmaceuticals, compounds structurally similar to the query have been explored as selective ligands for imaging purposes using positron emission tomography (PET). This research highlights the potential of such compounds in developing novel radioligands for imaging specific proteins or receptors in vivo, contributing to the advancement of diagnostic imaging and the understanding of various diseases at the molecular level (Dollé et al., 2008).

Quantum Chemical and Molecular Docking Studies

Quantum chemical and molecular docking studies have been performed on related compounds to understand their molecular structure, electronic properties, and potential as antiviral agents. Such research provides insights into the interactions between these molecules and biological targets, informing the design of new drugs with enhanced efficacy against specific viruses, including SARS-CoV-2 (Mary et al., 2020).

properties

IUPAC Name

2-[[5-(pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS2/c17-16(18,19)10-3-1-4-11(7-10)25-13(9-27-14-21-5-2-6-22-14)23-24-15(25)28-8-12(20)26/h1-7H,8-9H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIWTLMUNCGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)N)CSC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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